4-Methoxy-2-methyl-5-nitropyridine
Description
4-Methoxy-2-methyl-5-nitropyridine (CAS No. 6635-90-1) is a nitropyridine derivative characterized by a pyridine ring substituted with methoxy (-OCH₃) at position 4, methyl (-CH₃) at position 2, and nitro (-NO₂) at position 3. This compound is synthesized via nucleophilic substitution reactions, often involving nitration and methoxylation steps. For example, methoxy-substituted pyridines are typically prepared using protocols involving halogen displacement with methoxide ions, as described in general pyridine functionalization methodologies . The nitro group at position 5 enhances electron-withdrawing properties, making this compound a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its structural features also influence reactivity in further substitutions, such as reductions or coupling reactions.
Properties
Molecular Formula |
C7H8N2O3 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
4-methoxy-2-methyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-7(12-2)6(4-8-5)9(10)11/h3-4H,1-2H3 |
InChI Key |
ULWJGKSIIVPODF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=N1)[N+](=O)[O-])OC |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methoxy-3-nitro-4-methylpyridine (Similarity: 0.77)
4-Chloro-2-methoxy-3-nitropyridine (Similarity: 0.80)
- Substituents : Chloro (position 4), methoxy (position 2), nitro (position 3).
- Key Difference : Chlorine at position 4 introduces stronger electron-withdrawing effects, enhancing stability but complicating further nucleophilic substitutions.
- Applications : Used as a precursor in antiviral drug synthesis due to its halogenated aromatic system .
Functional Group Variations
4-Methyl-2-(methylthio)-5-nitropyridine (CAS 66665-86-9)
- Substituents : Methylthio (-SCH₃) at position 2, methyl at position 4, nitro at position 4.
- Key Difference : The methylthio group, being less polar than methoxy, reduces solubility in polar solvents but increases lipophilicity, making it suitable for lipid-soluble drug formulations .
- Synthesis : Achieved via thiolation reactions, with yields comparable to methoxylation (~80–85%) .
2-Hydroxy-4-methyl-5-nitropyridine (CAS 6921-64-8)
- Substituents : Hydroxy (-OH) at position 2, methyl at position 4, nitro at position 5.
- Key Difference : The hydroxy group enables hydrogen bonding, improving crystallinity but requiring protection during synthetic steps to avoid side reactions .
Preparation Methods
Nitration of Methylpyridines
A crucial step in the preparation is the selective nitration of 2-methylpyridine derivatives to form nitro-substituted intermediates. Traditional nitration with nitric acid and sulfuric acid often suffers from low yields and poor regioselectivity.
An improved method involves nitration using dinitrogen pentoxide (N2O5) dissolved in liquid sulfur dioxide (SO2) at low temperature (-11 °C). This method provides better yields and selectivity compared to classical nitration:
| Starting Material | Product | Yield (%) | Notes |
|---|---|---|---|
| 2-Methylpyridine | 2-Methyl-3-nitropyridine | 42 | N2O5/SO2 nitration at -11 °C |
| 3-Methylpyridine | 3-Methyl-5-nitropyridine | 29 | Same conditions |
This approach avoids electrophilic aromatic substitution on phenyl rings and improves regioselectivity.
Methoxylation via Nucleophilic Substitution
The introduction of the methoxy group at the 4-position can be achieved by nucleophilic substitution of a chloro or amino precursor. For example, 2-chloro-5-nitropyridine can be reacted with sodium methoxide in methanol under reflux to yield 2-methoxy-5-nitropyridine with high purity and yield:
| Reagent | Amount | Conditions | Product Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 2-Chloro-5-nitropyridine | 15.85 g (0.1 mol) | Methanol, reflux 1 h | 96.49 | 98.78% |
| Sodium methoxide | 6.48 g (0.12 mol) |
After reaction, methanol is removed under reduced pressure, and the product is crystallized from water to obtain light brown needle crystals.
Continuous Flow Synthesis for Related Methoxy-Nitro Compounds
A modern approach for related compounds such as 4-methoxy-2-nitroaniline employs continuous flow reactors for acetylation, nitration, and hydrolysis steps, achieving high yield (>85%) and purity (>99%) with precise control over reaction parameters:
| Step | Reaction | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Acetylation | 4-Methoxyaniline + acetic anhydride | 25 °C, 133 min | High | - |
| Nitration | With nitrating reagent | 25 °C, 10 min | High | - |
| Hydrolysis | Hydrolysis of nitroacetanilide | 40 °C, 40 min | High | >99 |
This method avoids batch reaction drawbacks, improves selectivity, and is scalable industrially.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitration (N2O5/SO2) | 2-Methylpyridine, -11 °C | 42 | - | Better regioselectivity vs HNO3/H2SO4 |
| Methoxylation | 2-Chloro-5-nitropyridine, NaOMe, reflux | 96.49 | 98.78 | High yield and purity |
| Catalytic Reduction | 10% Pd/C, H2, 60 °C, 0.01 MPa | 92.55 | 98.93 | For related amino intermediates |
| Continuous Flow Synthesis | 4-Methoxyaniline derivatives, multi-step | >85 | >99 | Precise control, scalable industrially |
Research Findings and Industrial Relevance
- The use of N2O5/SO2 nitration provides a cleaner, more selective alternative to traditional mixed acid nitration, reducing by-products and improving yields.
- Methoxylation via nucleophilic substitution in methanol with sodium methoxide is efficient and yields high-purity products suitable for further transformations.
- Catalytic hydrogenation with Pd/C allows mild reduction conditions, minimizing waste and ensuring environmentally friendly processes.
- Continuous flow techniques enhance safety, reproducibility, and scalability, significantly improving yield and purity for nitro-methoxy aromatic compounds.
These methods collectively offer a robust toolkit for the preparation of 4-methoxy-2-methyl-5-nitropyridine and related compounds, balancing efficiency, environmental impact, and industrial feasibility.
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